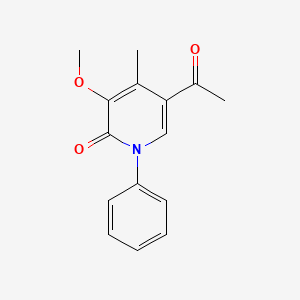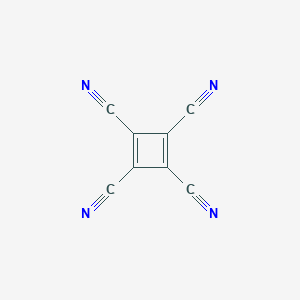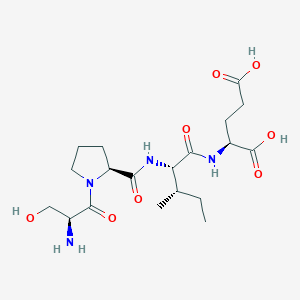
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, proline, isoleucine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. The mixed-anhydride method and the carbodiimide method are commonly used for peptide synthesis . In the mixed-anhydride method, the carboxyl group of one amino acid is activated using an anhydride, which then reacts with the amino group of another amino acid to form a peptide bond. The carbodiimide method involves the use of carbodiimide reagents to activate the carboxyl group, facilitating the formation of the peptide bond.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, allowing for efficient coupling and deprotection steps. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of glutamic acid can produce a reduced peptide with altered properties.
Scientific Research Applications
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.
Industry: It is used in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid can be compared with other similar peptides, such as L-Seryl-L-valyl-L-prolyl-L-isoleucine . While both compounds share common amino acids, their unique sequences confer distinct properties and applications. This compound is unique due to the presence of glutamic acid, which imparts specific chemical and biological characteristics.
List of Similar Compounds
- L-Seryl-L-valyl-L-prolyl-L-isoleucine
- L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl
- L-Glutamic acid, L-seryl-L-asparaginyl-L-valyl-L-seryl-L-prolyl-L-phenylalanyl-L-lysyl-L-isoleucyl-L-prolyl-L-isoleucyl
These compounds share structural similarities but differ in their specific amino acid sequences and resulting properties.
Properties
CAS No. |
845510-12-5 |
|---|---|
Molecular Formula |
C19H32N4O8 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H32N4O8/c1-3-10(2)15(17(28)21-12(19(30)31)6-7-14(25)26)22-16(27)13-5-4-8-23(13)18(29)11(20)9-24/h10-13,15,24H,3-9,20H2,1-2H3,(H,21,28)(H,22,27)(H,25,26)(H,30,31)/t10-,11-,12-,13-,15-/m0/s1 |
InChI Key |
RCZUKKSJMIAQNR-CXOVXGEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
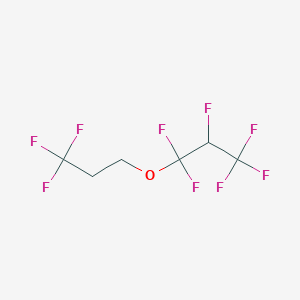
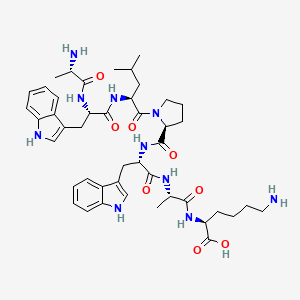
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
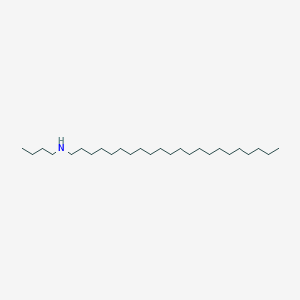

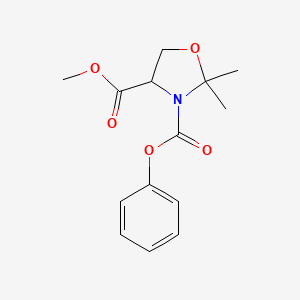
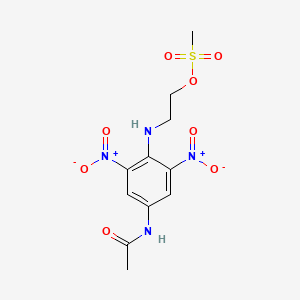

![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
